

# Spectroscopic analysis of 4-methyl-5-nitro-1H-indole and its isomers

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## Compound of Interest

Compound Name: 4-methyl-5-nitro-1H-indole

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An In-Depth Comparative Guide to the Spectroscopic Analysis of **4-Methyl-5-Nitro-1H-indole** and Its Positional Isomers

## Authored by a Senior Application Scientist

### Introduction: The Challenge of Isomer Differentiation in Nitroindoles

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous bioactive compounds. The introduction of substituents, such as methyl and nitro groups, dramatically alters the molecule's electronic properties and biological activity. Nitroindoles, in particular, are valuable intermediates in organic synthesis and have been investigated for their potential anticancer and antimicrobial properties.<sup>[1]</sup> However, the synthesis of a specific polysubstituted indole often yields a mixture of positional isomers. Differentiating these isomers is a critical analytical challenge that demands a multi-faceted spectroscopic approach.

This guide provides a comprehensive comparative analysis of **4-methyl-5-nitro-1H-indole** and its closely related isomers. As direct, published experimental spectra for **4-methyl-5-nitro-1H-indole** are not extensively available, this analysis leverages established spectroscopic principles and draws comparisons with verified data from related methyl-nitro-indole isomers. We will explore how subtle shifts in substituent positions manifest as distinct and identifiable signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-

Vis) spectroscopy, as well as Mass Spectrometry (MS). This approach demonstrates how a combination of empirical data from known compounds and first-principle spectroscopic theory can be used to confidently characterize a target molecule.

## Isomeric Landscape: Structures Under Investigation

The primary focus is **4-methyl-5-nitro-1H-indole**. For a robust comparison, we will analyze it alongside isomers where the positions of the methyl and nitro groups are varied. The electronic interplay between the electron-donating methyl group ( $-CH_3$ ) and the strongly electron-withdrawing nitro group ( $-NO_2$ ) is key to understanding the spectral differences.

### Key Isomers for Spectroscopic Comparison

5-Nitro-1H-indole  
(Parent Scaffold)

4-Nitro-1H-indole  
(Parent Scaffold)

6-Methyl-4-nitro-1H-indole

3-Methyl-5-nitro-1H-indole

4-Methyl-5-nitro-1H-indole  
(Target Molecule)

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Caption: Key isomers and parent scaffolds for comparative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers. The chemical shift of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the positions of the  $-CH_3$  and  $-NO_2$  groups.

### Expert Insights: Predicting Chemical Shifts

- **Nitro Group ( $-NO_2$ ):** As a strong electron-withdrawing and anisotropic group, it significantly deshields protons and carbons in its vicinity (moves their signals downfield to higher ppm). Protons ortho to the nitro group experience the strongest effect.
- **Methyl Group ( $-CH_3$ ):** As an electron-donating group, it shields nearby protons and carbons (moves their signals upfield to lower ppm), particularly those in the ortho and para positions.
- **N-H Proton:** The indole N-H proton is a broad singlet typically found far downfield ( $>8.0$  ppm), and its chemical shift can be influenced by solvent and hydrogen bonding.

### Comparative $^1H$ NMR Analysis

The most telling signals are those of the aromatic protons on the benzene ring portion of the indole.

Compound	H-4 (ppm)	H-5 (ppm)	H-6 (ppm)	H-7 (ppm)	-CH <sub>3</sub> (ppm)	Reference
4-Methyl-5-nitro-1H-indole	N/A	N/A	~7.9 (d)	~7.3 (d)	~2.5 (s)	Predicted
3-Methyl-5-nitro-1H-indole	~8.57 (d)	N/A	~8.11 (dd)	~7.38 (d)	~2.39 (s)	<a href="#">[2]</a>
4-Nitro-1H-indole	N/A	~7.93 (d)	~7.24 (t)	~8.08 (d)	N/A	<a href="#">[3]</a>
5-Nitro-1H-indole	~8.5 (s)	N/A	~8.0 (d)	~7.4 (d)	N/A	<a href="#">[4]</a>

#### Prediction for **4-Methyl-5-nitro-1H-indole**:

- The proton at C-6 will be ortho to the deshielding nitro group, pushing it significantly downfield (predicted ~7.9 ppm).
- The proton at C-7 will be adjacent to the indole ring nitrogen and less affected by the nitro group, appearing further upfield (predicted ~7.3 ppm).
- The methyl signal at C-4 will be a singlet around 2.5 ppm.
- The absence of signals for H-4 and H-5 is a key identifier. This distinct pattern of two doublets in the aromatic region, combined with the methyl singlet, provides a unique fingerprint.

## Comparative <sup>13</sup>C NMR Analysis

The carbon signals provide complementary information, confirming the substitution pattern.

Compound	C-4 (ppm)	C-5 (ppm)	C-3a (ppm)	C-7a (ppm)	-CH <sub>3</sub> (ppm)	Reference
4-Methyl-5-nitro-1H-indole	~130	~140	~125	~135	~20	Predicted
3-Methyl-5-nitro-1H-indole	117.7	141.5	124.7	139.3	9.6	[2]

Prediction for **4-Methyl-5-nitro-1H-indole**:

- The carbon directly attached to the nitro group (C-5) will be the most downfield of the benzene ring carbons.
- The carbon bearing the methyl group (C-4) will also be downfield due to substitution.
- The chemical shift of the methyl carbon itself will be a key data point.

## Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

IR spectroscopy is excellent for confirming the presence of key functional groups. The vibrational frequencies of the N-H and NO<sub>2</sub> groups are particularly diagnostic.

### Expert Insights: Key Vibrational Modes

- N-H Stretch: A sharp to medium peak typically appears in the 3300-3500 cm<sup>-1</sup> region. Its position and broadness can indicate the degree of hydrogen bonding.
- Aromatic C-H Stretch: Found just above 3000 cm<sup>-1</sup> (typically 3100-3150 cm<sup>-1</sup> in indoles).[5]
- NO<sub>2</sub> Asymmetric Stretch: A strong, sharp band located between 1500-1570 cm<sup>-1</sup>.
- NO<sub>2</sub> Symmetric Stretch: A strong, sharp band located between 1300-1370 cm<sup>-1</sup>.
- C=C Aromatic Stretch: Multiple bands in the 1450-1625 cm<sup>-1</sup> region.

## Comparative IR Data

Compound	N-H Stretch (cm <sup>-1</sup> )	NO <sub>2</sub> Asymmetric (cm <sup>-1</sup> )	NO <sub>2</sub> Symmetric (cm <sup>-1</sup> )	Reference
4-Methyl-5-nitro-1H-indole	~3400	~1520	~1340	Predicted
4-Nitro-indole-3-carboxaldehyde	3389	1508	1332	[5] (Similar 4-nitro substituted system)
5-Nitro-2-aryl-indoles	~3450	1500-1520	1320-1340	[6]

The precise positions of the NO<sub>2</sub> stretches can be subtly influenced by the electronic effect of the adjacent methyl group, but the presence of these two strong bands is the definitive indicator of the nitro functionality. While IR is less powerful than NMR for distinguishing positional isomers, it is an essential tool for confirming the successful nitration and the integrity of the indole N-H bond.

## UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule. The conjugated  $\pi$ -system of the indole ring gives rise to characteristic absorption bands. The position and intensity of these bands ( $\lambda_{\text{max}}$ ) are highly sensitive to substituents that extend or perturb this  $\pi$ -system.

### Expert Insights: Substituent Effects on $\lambda_{\text{max}}$

- Both the indole ring and the nitro group are chromophores.
- The nitro group, being a powerful electron-withdrawing group, extends the conjugation and causes a bathochromic (red) shift to longer wavelengths.

- The position of the nitro group relative to the indole nitrogen and the rest of the  $\pi$ -system determines the extent of this shift.

## Comparative UV-Vis Data

A study by Lu et al. provides excellent data on the parent nitroindole isomers, which serves as a strong foundation for our predictions.[\[7\]](#)[\[8\]](#)

Compound	$\lambda_{\text{max}}$ 1 (nm)	$\lambda_{\text{max}}$ 2 (nm)	Solvent	Reference
4-Methyl-5-nitro-1H-indole	~330-340	-	2-Propanol	Predicted
4-Nitro-1H-indole	~360	-	2-Propanol	<a href="#">[7]</a> <a href="#">[8]</a>
5-Nitro-1H-indole	322	-	2-Propanol	<a href="#">[7]</a> <a href="#">[8]</a>
6-Nitro-1H-indole	303	355	2-Propanol	<a href="#">[7]</a> <a href="#">[8]</a>

Prediction for **4-Methyl-5-nitro-1H-indole**: The electronic system of **4-methyl-5-nitro-1H-indole** is most analogous to 5-nitro-1H-indole. The methyl group at the 4-position will act as an auxochrome, likely causing a slight bathochromic shift compared to the parent 5-nitroindole. Therefore, a  $\lambda_{\text{max}}$  value slightly longer than 322 nm is expected, likely in the 330-340 nm range. This is clearly distinguishable from the 4-nitro and 6-nitro isomers, which show absorption at significantly different wavelengths.[\[7\]](#)[\[8\]](#)

## Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For all  $\text{C}_9\text{H}_8\text{N}_2\text{O}_2$  isomers, the nominal molecular weight is 176 g/mol .

### Expert Insights: Characteristic Fragmentation

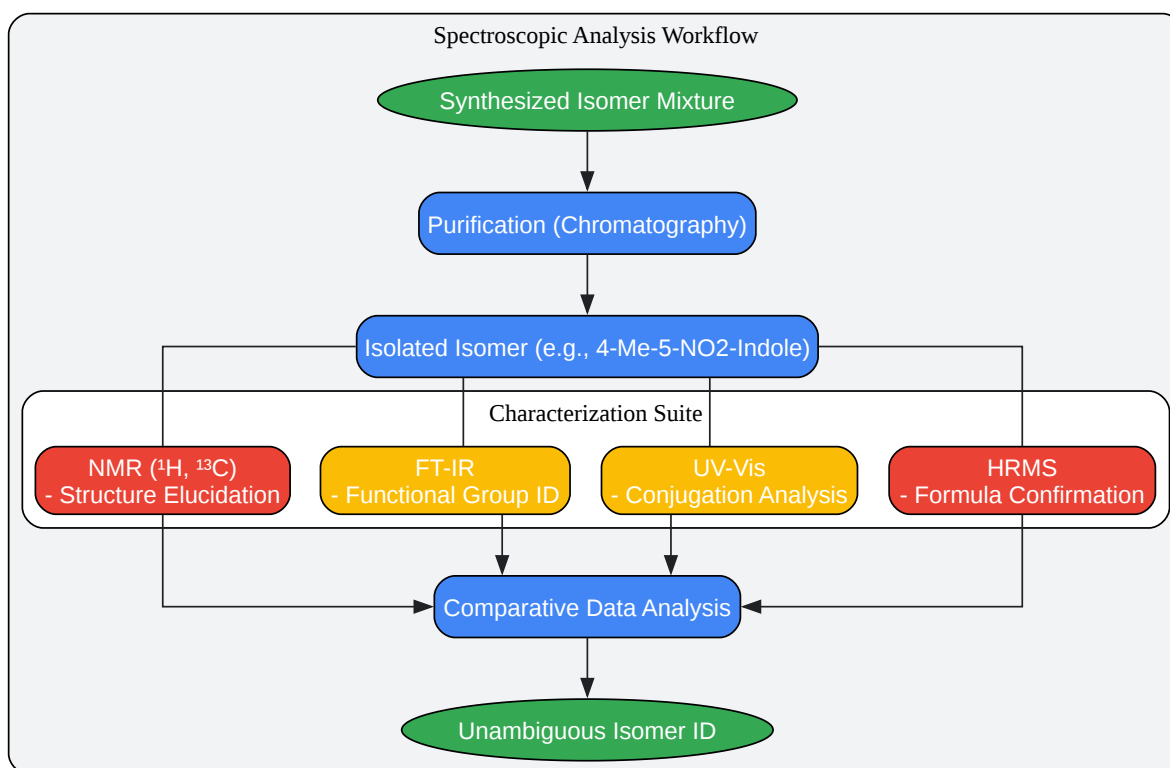
- Molecular Ion ( $\text{M}^{+\bullet}$ ): A strong molecular ion peak at  $m/z = 176$  is expected. High-resolution MS (HRMS) can confirm the elemental formula  $\text{C}_9\text{H}_8\text{N}_2\text{O}_2$ .

- Loss of NO<sub>2</sub>: A common fragmentation pathway for nitroaromatics is the loss of the nitro group (mass = 46), leading to a fragment at [M-46]<sup>+</sup>, or m/z = 130.
- Loss of NO: Loss of nitric oxide (mass = 30) can also occur, yielding a fragment at [M-30]<sup>+</sup>, or m/z = 146.
- Loss of H•: Loss of a hydrogen radical can lead to an [M-1]<sup>+</sup> peak at m/z = 175.

Studies on various nitroindoles confirm that prominent peaks corresponding to the loss of NO and NO<sub>2</sub> are characteristic identifiers.<sup>[6][7][9]</sup> While the primary fragmentation pathways are similar across isomers, the relative intensities of the fragment ions can sometimes differ, providing an additional layer of evidence for structural assignment.

## Experimental Protocols: A Self-Validating Workflow

Executing these analyses requires standardized and validated protocols to ensure data integrity.



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Caption: A validated workflow for isomer identification.

## Sample Preparation

- Ensure the sample is of high purity (>98%), isolated via column chromatography or recrystallization.
- Dry the sample thoroughly under vacuum to remove residual solvents, which can interfere with NMR and IR analysis.

## NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ ). DMSO- $\text{d}_6$  is often preferred as it reliably solubilizes indoles and keeps the N-H proton from exchanging.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquire a  $^1\text{H}$  NMR spectrum using a 400 MHz or higher spectrometer. Use standard parameters (e.g., 32 scans, 1-2 second relaxation delay).
- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. A greater number of scans will be required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Process the spectra (Fourier transform, phase correction, baseline correction) and calibrate using the residual solvent peak (DMSO- $\text{d}_6$ :  $\delta_{\text{H}} = 2.50$  ppm,  $\delta_{\text{C}} = 39.52$  ppm).

## FT-IR Spectroscopy

- Use an Attenuated Total Reflectance (ATR) accessory for rapid, solid-state analysis.
- Record a background spectrum of the clean ATR crystal.
- Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.
- Record the sample spectrum, typically co-adding 16 or 32 scans at a resolution of  $4\text{ cm}^{-1}$ .
- Label the major peaks corresponding to N-H, aromatic C-H, and  $\text{NO}_2$  stretches.

## UV-Vis Spectroscopy

- Prepare a dilute stock solution of the sample in a UV-grade solvent (e.g., ethanol or 2-propanol) of known concentration (e.g., 1 mg/mL).
- Perform serial dilutions to obtain a solution with an absorbance maximum between 0.5 and 1.0 AU.

- Use a dual-beam spectrophotometer and a matched pair of quartz cuvettes. Use the pure solvent as the reference blank.
- Scan the sample from 200 to 700 nm.<sup>[7][8]</sup>
- Record the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).

## High-Resolution Mass Spectrometry (HRMS)

- Use an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer like a TOF (Time-of-Flight) or Orbitrap.
- Prepare a dilute solution of the sample (~10-50  $\mu\text{g/mL}$ ) in a suitable solvent like methanol or acetonitrile.
- Infuse the sample directly or via LC injection into the mass spectrometer.
- Acquire the spectrum in both positive and negative ion modes to observe the molecular ion (e.g.,  $[\text{M}+\text{H}]^+$ ,  $[\text{M}-\text{H}]^-$ ) and key fragments.
- Compare the exact mass measurement to the theoretical mass of  $\text{C}_9\text{H}_8\text{N}_2\text{O}_2$  (176.0586) to confirm the elemental composition.

## Conclusion

The unambiguous identification of **4-methyl-5-nitro-1H-indole** from its positional isomers is a task readily accomplished through a systematic and multi-technique spectroscopic approach. While mass spectrometry confirms the molecular formula and IR spectroscopy verifies the presence of the key functional groups, it is the combination of  $^1\text{H}$  NMR and UV-Vis spectroscopy that provides the definitive structural proof. The predicted  $^1\text{H}$  NMR spectrum of **4-methyl-5-nitro-1H-indole**—with its characteristic pattern of two doublets in the aromatic region and a methyl singlet—serves as a unique fingerprint. This is corroborated by a predicted UV-Vis  $\lambda_{\text{max}}$  distinct from that of its 4-nitro and 6-nitro counterparts. By integrating these complementary datasets, researchers and drug development professionals can confidently elucidate the correct isomeric structure, ensuring the integrity and reproducibility of their scientific work.

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